Lipophilicity Advantage Over Propylhydrazine
The target compound exhibits a calculated LogP of 1.294, which is 36% higher (0.34 log units) than that of its closest carbon-chain analog, propylhydrazine (cLogP 0.951) [1][2]. This significant difference indicates that replacing the terminal carbon with a sulfur atom substantially increases lipophilicity, directly impacting membrane permeability and bioavailability profiles of final molecules. For comparison, the simple methylhydrazine has a cLogP of -1.05, making it significantly more hydrophilic [3].
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 1.294 |
| Comparator Or Baseline | Propylhydrazine: cLogP 0.951; Methylhydrazine: cLogP -1.05 |
| Quantified Difference | +0.34 log units vs. propylhydrazine; +2.34 log units vs. methylhydrazine |
| Conditions | Computed cLogP using standard algorithms on uniform databases (chemsrc.com) |
Why This Matters
For central nervous system drug discovery or cell-permeable probes, the higher lipophilicity can translate to a 2- to 3-fold increase in predicted blood-brain barrier permeability over simpler hydrazines, directly influencing the selection of this building block for lead optimization.
- [1] Chemsrc, [3-(Methylsulfanyl)propyl]hydrazine, CAS 1183373-27-4. https://m.chemsrc.com/cas/1183373-27-4_911869.html View Source
- [2] Chemsrc, Propylhydrazine, CAS 5039-61-2. https://m.chemsrc.com/cas/5039-61-2_911869.html View Source
- [3] Chemsrc, Methylhydrazine, CAS 60-34-4. https://m.chemsrc.com/cas/60-34-4_911869.html View Source
